![molecular formula C15H15N3S2 B2504152 4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol CAS No. 777879-42-2](/img/structure/B2504152.png)

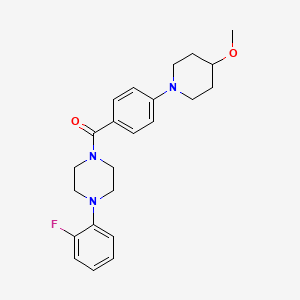

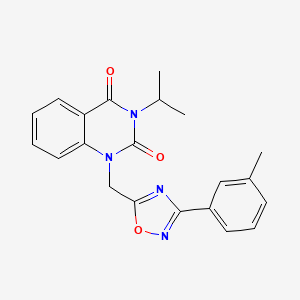

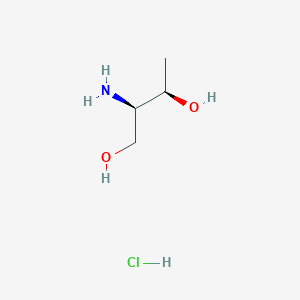

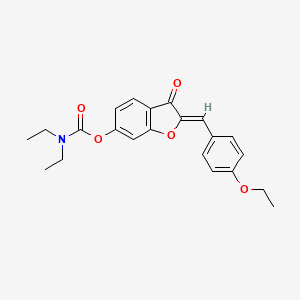

4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Comprehensive Analysis of 4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol

The compound this compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse pharmacological activities and applications in various fields such as medicine, pharmacy, and agriculture . The presence of a thiophene moiety and a triazole ring in the compound suggests potential biological activity and makes it a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step reactions, starting from readily accessible precursors. For instance, the synthesis of similar compounds has been reported using intramolecular cyclization of carbonyl thiosemicarbazides under microwave irradiation or classical conditions, followed by regioselective S-alkylation . The synthesis process is often optimized to achieve good yields and to ensure the purity of the final product.

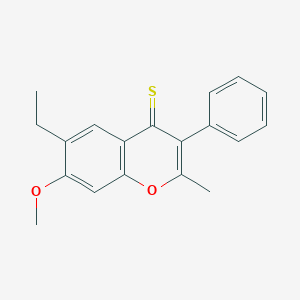

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using a combination of spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray diffraction techniques . These methods provide detailed information about the molecular geometry, electronic structure, and the presence of tautomeric forms, such as thiol-thione tautomerism, which is a common feature in triazole-thiol derivatives .

Chemical Reactions Analysis

Triazole-thiol derivatives can undergo various chemical transformations, including alkylation, condensation, and tautomerism. The thiol group in the molecule can participate in tautomerism, shifting between thiol and thione forms, which can be influenced by intramolecular hydrogen bonding and the electronic environment of the molecule . These transformations can lead to a wide range of derivatives with different physicochemical and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized using techniques such as elemental analysis, IR, NMR, and mass spectrometry. These compounds often exhibit good thermal stability and may show a range of biological activities, including antitumor and antioxidant properties . The physicochemical properties are crucial for predicting the pharmacological potential of these compounds and for designing new derivatives with enhanced activity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol has been synthesized and studied for antimicrobial activities. Various derivatives of this compound have shown good to moderate antimicrobial activity, demonstrating its potential in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

This compound has also been evaluated for its application as a corrosion inhibitor. In studies, derivatives of this compound have shown effectiveness in inhibiting mild steel corrosion in acidic environments. These findings suggest potential applications in industrial settings where corrosion resistance is critical (Yadav et al., 2013).

Safety and Hazards

properties

IUPAC Name |

4-methyl-3-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S2/c1-9-4-6-11(7-5-9)13-10(2)20-8-12(13)14-16-17-15(19)18(14)3/h4-8H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTPEUNOBTWIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC=C2C3=NNC(=S)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2504071.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)

![2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2504074.png)

![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2504079.png)

![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)

![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)